molecular formula C17H14N2O2S B2480431 (E)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2034997-20-9

(E)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2480431
CAS No.: 2034997-20-9
M. Wt: 310.37
InChI Key: NYNCPBMSRJVEOU-SOFGYWHQSA-N
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Description

(E)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound featuring a combination of furan, pyridine, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and thiophen-2-yl intermediates, followed by their coupling with the pyridine ring. The final step involves the formation of the acrylamide moiety through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-yl and thiophen-2-yl oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

(E)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which (E)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of furan, pyridine, and thiophene rings, which imparts distinct chemical and biological properties. This structural diversity makes it a versatile compound for various applications, setting it apart from other similar compounds.

Properties

IUPAC Name

(E)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-17(8-6-14-3-2-10-22-14)19-12-13-5-7-15(18-11-13)16-4-1-9-21-16/h1-11H,12H2,(H,19,20)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNCPBMSRJVEOU-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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